molecular formula C19H21N3O3S B3306991 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate CAS No. 929975-64-4

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

Cat. No.: B3306991
CAS No.: 929975-64-4
M. Wt: 371.5 g/mol
InChI Key: SAJHJTIVNJWMTM-UHFFFAOYSA-N
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Description

1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate is a synthetic organic compound belonging to the class of heterocyclic aromatic compounds. This compound features a pyrazolo[3,4-b]pyridine core which is further functionalized with cyclopropylethyl and methyl groups. The presence of a sulfonate ester provides the compound with enhanced solubility and reactivity characteristics, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate typically starts with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as pyrazole and pyridine derivatives. The cyclopropylethyl group is usually introduced via alkylation reactions, and the methyl groups are typically added through methylation processes using reagents like methyl iodide. The final step involves the sulfonation of the pyrazolo[3,4-b]pyridine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods: : On an industrial scale, the production of this compound may involve the optimization of reaction conditions to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation reactions where the pyrazolo[3,4-b]pyridine core is oxidized using reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be performed using hydride donors like sodium borohydride, which could reduce any reducible functional groups on the molecule.

  • Substitution: : The compound can participate in nucleophilic substitution reactions due to the presence of reactive sulfonate esters.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

  • From oxidation, products may include ketones or carboxylic acids.

  • Reduction might yield alcohols or alkanes.

  • Substitution reactions can produce various substituted pyrazolo[3,4-b]pyridine derivatives.

Scientific Research Applications

Chemistry: : The compound is used in organic synthesis as an intermediate for the preparation of more complex molecules. It serves as a building block for the construction of polycyclic structures and other heterocyclic compounds.

Biology: : In biological research, it is used to study enzyme inhibition, given its structural similarity to known enzyme inhibitors. It can also serve as a ligand in binding studies to explore protein-ligand interactions.

Medicine: : It has potential applications in the development of pharmaceutical drugs, particularly for conditions involving dysregulated enzyme activity. Its unique structure allows it to interact with biological targets in a specific manner.

Industry: : In the industrial sector, the compound finds applications in the synthesis of specialty chemicals, including dyes and polymers. It can also be used in the development of agrochemicals for crop protection.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric site, thus preventing the substrate from accessing the enzyme. The pathways involved may include inhibition of signal transduction or interference with metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropylethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

  • 1-(1-cyclopropylethyl)-4-ethyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate

  • 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl 4-methylbenzene-1-sulfonate

Uniqueness: : The uniqueness of 1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-yl 4-methylbenzene-1-sulfonate lies in its specific functional group arrangement, providing it with distinct reactivity and biological activity. The position of the methyl and cyclopropylethyl groups on the pyrazolo[3,4-b]pyridine core significantly influences its chemical behavior and interaction with biological targets, setting it apart from similar compounds.

This compound's distinctive molecular architecture makes it a versatile tool in both scientific research and industrial applications, showcasing the power of chemical synthesis in creating molecules with specialized properties.

Properties

IUPAC Name

[1-(1-cyclopropylethyl)-4-methylpyrazolo[3,4-b]pyridin-6-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-12-4-8-16(9-5-12)26(23,24)25-18-10-13(2)17-11-20-22(19(17)21-18)14(3)15-6-7-15/h4-5,8-11,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAJHJTIVNJWMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC3=C(C=NN3C(C)C4CC4)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118492
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929975-64-4
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929975-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridin-6-ol, 1-(1-cyclopropylethyl)-4-methyl-, 6-(4-methylbenzenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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